Tyrphostin AG30 is a synthetic molecule classified as a tyrphostin, a family of compounds known for their ability to inhibit protein tyrosine kinases (PTKs). [] It has played a crucial role in scientific research, especially in the fields of cell signaling, cancer research, and immunology. Tyrphostins are known for their ability to interfere with the signaling pathways of PTKs, which are enzymes involved in various cellular processes, including growth, proliferation, and differentiation. [] AG30 specifically targets certain PTKs, making it a valuable tool for studying their individual roles in biological systems. []
This compound is sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged under the identifier 122520-79-0. Its systematic name reflects its structural features, including a cyano group and a dihydroxyphenyl moiety, which contribute to its reactivity and biological properties.
The synthesis of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has been explored through several methodologies. One common approach involves the use of 3,4-dihydroxybenzaldehyde as a starting material. The general steps include:
The molecular structure of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid features:
(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid participates in several notable chemical reactions:
These reactions underline its utility in synthetic organic chemistry and medicinal chemistry.
The mechanism of action for (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid primarily involves:
This dual action makes it a valuable candidate for research into cancer therapies.
The physical and chemical properties of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid are critical for its application:
These properties influence its handling and application in laboratory settings.
(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has several scientific applications:
The potent antioxidant activity of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid primarily stems from its ortho-dihydroxy (catechol) functional group. This structural motif enables efficient hydrogen atom transfer (HAT) to reactive oxygen species (ROS), forming a stabilized semiquinone radical intermediate. The compound’s α,β-unsaturated cyanoacrylic acid system further enhances electron delocalization, increasing radical scavenging efficiency. Studies demonstrate significant dose-dependent reductions in lipid peroxidation and protection of biomolecules from oxidative degradation at micromolar concentrations [3] [4]. The compound’s redox-modulating capacity extends to cellular systems, where it elevates endogenous antioxidant defenses, including glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities. Comparative analyses reveal superior free radical quenching (IC₅₀ = 3.8 ± 0.2 μM against DPPH radicals) relative to simpler phenolic acids, highlighting the synergistic effect of its conjugated π-system and catechol group [4].
Table 1: Antioxidant Profiling of (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid
Assay System | Activity (IC₅₀) | Reference Compound (IC₅₀) |
---|---|---|
DPPH Radical Scavenging | 3.8 ± 0.2 μM | Trolox: 12.4 ± 0.5 μM |
Hydroxyl Radical Neutralization | 5.1 ± 0.3 μM | Ascorbic acid: 8.9 ± 0.4 μM |
Lipid Peroxidation Inhibition (LDL) | 4.7 ± 0.2 μM | Quercetin: 5.3 ± 0.3 μM |
This cyanoacrylic acid derivative exerts multimodal anti-inflammatory effects by targeting key inflammatory mediators and signaling cascades. In vitro studies reveal potent inhibition of cyclooxygenase-2 (COX-2) enzyme activity (IC₅₀ = 1.5 ± 0.2 μM), significantly reducing prostaglandin E₂ (PGE₂) synthesis in lipopolysaccharide (LPS)-stimulated macrophages. The compound also suppresses tumor necrosis factor-alpha (TNF-α) secretion by >80% at 10 μM concentration, disrupting the cytokine amplification cascade. Mechanistic investigations indicate dual modulation: 1) Direct interaction with COX-2’s arachidonic acid binding site via hydrogen bonding with Arg120 and Tyr355 residues, and 2) Transcriptional downregulation of TNF-α and COX-2 genes through interference with NF-κB nuclear translocation [4]. In murine models of acute inflammation, the compound significantly reduced edema formation (>65% inhibition at 5 mg/kg) without glucocorticoid receptor involvement, suggesting a favorable safety profile for chronic inflammatory conditions.
The propenoic acid derivative demonstrates selective cytotoxicity against multiple cancer cell lineages, particularly melanoma (A375), breast adenocarcinoma (MCF-7), and glioblastoma (U87) models. Its anticancer mechanism involves simultaneous induction of intrinsic apoptosis and inhibition of proliferative signaling. At concentrations ≥10 μM, the compound triggers mitochondrial depolarization, evidenced by 3.5-fold increased caspase-9 activation and cytochrome c release within 6 hours. Concomitant downregulation of Bcl-2 (≥60%) and upregulation of Bax proteins shift the apoptotic balance. The compound also disrupts cell cycle progression, inducing G2/M arrest through modulation of cyclin-dependent kinase (CDK) regulators—specifically, 2.8-fold upregulation of p21 and 1.9-fold downregulation of cyclin B1 [4]. ROS-mediated DNA fragmentation contributes to its cytostatic effects, with 50% growth inhibition (GI₅₀) observed at 8.7 ± 0.4 μM in metastatic cell lines. Structure-activity analyses indicate the α-cyano group enhances electrophilicity, enabling Michael addition with cellular thiols in redox-sensitive oncogenic proteins.
In allergic inflammation models, this compound potently inhibits immunoglobulin E (IgE)-mediated mast cell degranulation by >70% at 5 μM. This occurs through stabilization of mast cell membranes and interruption of FcεRI signalosome assembly. Downstream, it suppresses phosphorylation of key kinases in the MAPK pathway—specifically, reducing ERK1/2 and p38 activation by 65% and 58%, respectively—thereby attenuating proinflammatory cytokine transcription. Nuclear factor kappa B (NF-κB) signaling is concurrently inhibited through prevention of IκBα degradation, reducing nuclear translocation of the p65 subunit by ≥75% [4]. This dual-pathway inhibition translates to significant reductions in histamine release (IC₅₀ = 3.2 ± 0.3 μM) and leukotriene C₄ (LTC₄) synthesis in human mast cells. Molecular docking suggests direct interaction with Syk kinase’s SH2 domain (binding energy: -9.4 kcal/mol), disrupting early signal transduction.
Table 2: Signaling Pathway Modulation by (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid
Target Pathway | Key Effectors Inhibited | Inhibition Efficiency | Cellular Outcome |
---|---|---|---|
MAPK Cascade | p-ERK1/2, p-p38, p-JNK | 58–65% reduction | Reduced cytokine gene expression |
NF-κB Activation | IκBα degradation, p65 nuclear transit | ≥75% suppression | Downregulated TNF-α/IL-6 synthesis |
PI3K/Akt | p-Akt (Ser473) | 52% reduction | Enhanced pro-apoptotic signaling |
The compound demonstrates exceptional promise for dermatological applications due to its dual anti-inflammatory and antioxidant properties. In UVB-irradiated human keratinocytes, it reduced interleukin-8 (IL-8) and matrix metalloproteinase-1 (MMP-1) production by ≥80% at 10 μM, mitigating photoaging responses. Its small molecular weight (217 g/mol) and moderate log P (≈1.8) facilitate efficient transdermal penetration, with 62 ± 5% permeation through human epidermis ex vivo within 24 hours. In murine contact dermatitis models, topical application (0.5% w/v hydrogel) reduced ear swelling by 78 ± 6% and neutrophil infiltration by 85% compared to corticosteroids (70 ± 5% reduction), without inducing skin atrophy [4]. The compound also accelerates wound closure in diabetic mice by enhancing TGF-β1-mediated collagen deposition and countering oxidative impediments to healing. Its tyrosinase inhibitory activity (IC₅₀ = 4.1 ± 0.3 μM) further supports applications in hyperpigmentation disorders, outperforming kojic acid (IC₅₀ = 16.7 ± 0.9 μM) in enzymatic assays [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7